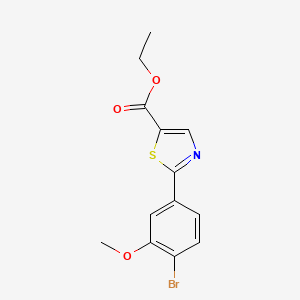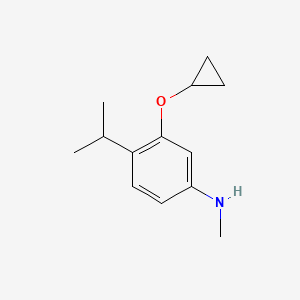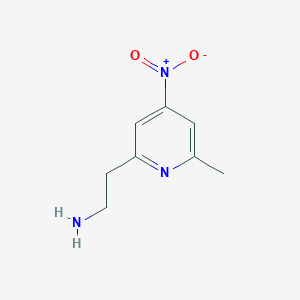
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine is a heterocyclic compound with the molecular formula C8H11N3O2 It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and a methyl group at the 6-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-4-nitropyridin-2-YL)ethanamine typically involves the nitration of 6-methyl-2-pyridine followed by the introduction of an ethanamine group. One common method involves the reaction of 6-methyl-2-pyridine with nitric acid to form 6-methyl-4-nitropyridine. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(6-Methyl-4-aminopyridin-2-YL)ethanamine .
Applications De Recherche Scientifique
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-(6-Methyl-4-nitropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethanamine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Methylpyridin-2-yl)ethanamine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- N-Ethyl-2-(pyridin-4-yl)ethanamine
Uniqueness
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine is unique due to the presence of both a nitro group and an ethanamine group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-(6-methyl-4-nitropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11N3O2/c1-6-4-8(11(12)13)5-7(10-6)2-3-9/h4-5H,2-3,9H2,1H3 |
Clé InChI |
ZOOIIPIYPNKGEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)CCN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


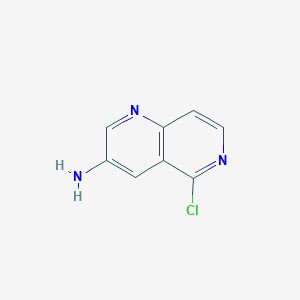
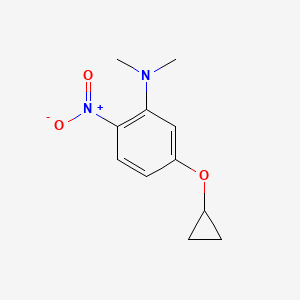


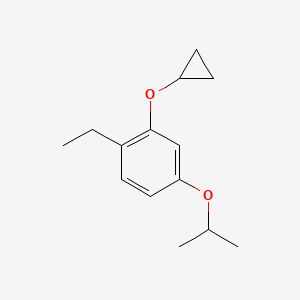
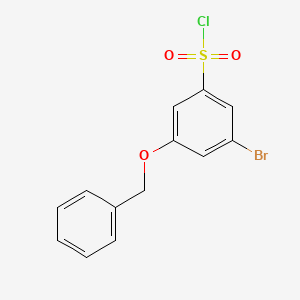

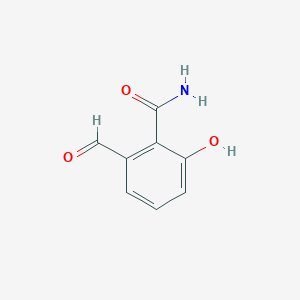

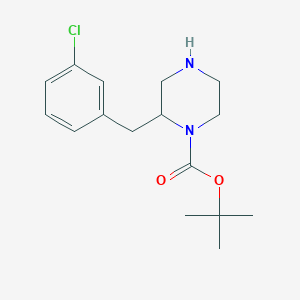
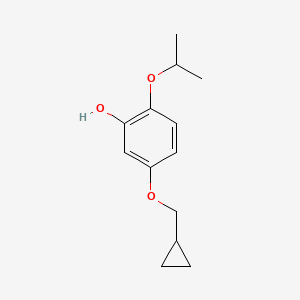
![[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14845238.png)
